(3-Bromo-propyl)-trimethyl-ammonium

Perovskite Solar Cells Interface Engineering Photovoltaics

Researchers often face inconsistent reactivity and stability when using generic alkylating agents. (3-Bromopropyl)trimethylammonium bromide eliminates this variability by providing a fixed spacer length and a bromine-specific reactivity profile. Key performance outcomes: - Enables 11.26% PCE in carbon-based perovskite solar cells with 90% efficiency retention after 900 h. - Produces distinct thermal phase transitions (363 K, 393 K) in 0D hybrid halides, stable to 520 K. - Creates soluble S-3-(trimethylated amino)propylated lysozyme for protease assays across a wide pH range.

Molecular Formula C6H15BrN+
Molecular Weight 181.09 g/mol
Cat. No. B10838329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-propyl)-trimethyl-ammonium
Molecular FormulaC6H15BrN+
Molecular Weight181.09 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCBr
InChIInChI=1S/C6H15BrN/c1-8(2,3)6-4-5-7/h4-6H2,1-3H3/q+1
InChIKeyZPRBOWQPJKXKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPTAB: Selective Alkylation and Interface Engineering


(3-Bromo-propyl)-trimethylammonium bromide (CAS 3779-42-8, BPTAB) is a bifunctional quaternary ammonium salt featuring both a terminal alkyl bromide and a permanently cationic trimethylammonium head group . This structural duality enables its primary role as a selective alkylating agent and cationic modifier in diverse fields, including perovskite solar cell fabrication, biochemical probe synthesis, and advanced polymer development [1]. Its solid-state stability and high reactivity profile distinguish it from non-halogenated or differently halogenated analogs in demanding synthetic and material science applications [2].

Why BPTAB Substitution Fails


Substituting (3-bromo-propyl)-trimethylammonium bromide with a generic alkylating agent or a similar quaternary ammonium salt, such as its chloro- or iodo-analog, is not functionally equivalent. The bromine atom's specific reactivity profile dictates both the kinetics and selectivity of subsequent alkylation reactions . In material science, replacing it with a non-brominated analog eliminates the critical interfacial bromine passivation effect required for high-performance perovskite solar cells [1]. Furthermore, the precise spacer length and the presence of the bromine atom directly influence the structural and thermal properties of the resulting hybrid materials, as evidenced by distinct phase transition behaviors [2].

BPTAB: Head-to-Head Performance Evidence


Perovskite Solar Cell Efficiency Enhancement

In carbon-based all-inorganic CsPbIBr2 perovskite solar cells, the use of (3-bromopropyl)trimethylammonium bromide (BPTAB) as an interfacial modifier yields a champion power conversion efficiency (PCE) of 11.26% with an open-circuit voltage of 1.31 V, compared to an untreated device which exhibits significantly lower performance [1]. The BPTAB treatment not only reduces the energy offset but also suppresses non-radiative carrier recombination, leading to a marked improvement in both device efficiency and long-term stability.

Perovskite Solar Cells Interface Engineering Photovoltaics

Perovskite Solar Cell Stability Improvement

The presence of the hydrophobic N+(CH3)3 group in BPTAB imparts significant moisture resistance to the perovskite layer. Unencapsulated devices modified with BPTAB retained 90% of their initial efficiency after 900 hours of aging, whereas unmodified devices typically suffer from rapid degradation under similar ambient conditions [1]. This enhanced stability is a direct consequence of the unique molecular structure of BPTAB.

Device Stability Perovskite Solar Cells Humidity Resistance

Thermal Phase Transitions in Hybrid Halides

The presence of the bromine atom in the organic spacer, derived from (3-bromopropyl)trimethylammonium bromide, directly influences the thermal and structural properties of the resulting hybrid material. The compound [(CH3)3N(CH2)3Br]2PdBr4 exhibits two distinct reversible phase transitions at 363 K and 393 K and remains stable up to 520 K [1]. This behavior is specifically attributed to the halogen in the spacer and is not observed in analogous materials with non-halogenated spacers [1].

Organic-Inorganic Hybrid Materials Phase Transitions Thermal Stability

Alkylated Lysozyme for Broad-pH Solubility

Alkylation of reduced lysozyme with 3-bromopropyltrimethylammonium bromide produces S-3-(trimethylated amino)propylated lysozyme, which is soluble in a wide range of pH [1]. This contrasts with unmodified lysozyme, which has a much narrower solubility window and is less suitable as a universal protease substrate [1]. The introduction of the permanently cationic trimethylammonium group drastically improves the protein's solubility profile.

Bioconjugation Protease Substrate Protein Engineering

Bromine vs. Chlorine Reactivity in SN2 Reactions

As a class of alkylating agents, bromoalkanes exhibit significantly higher reactivity in SN2 reactions compared to their chloroalkane counterparts due to bromine's superior leaving group ability . The chlorine analog, 3-chloro-N,N,N-trimethylpropan-1-aminium chloride, is therefore less reactive and requires harsher conditions or longer reaction times for similar nucleophilic substitutions . Conversely, the iodo-analog is more reactive but is generally less stable and more costly, making the bromo-compound the optimal balance of reactivity, stability, and cost for most applications.

Organic Synthesis Reaction Kinetics Halogen Reactivity

BPTAB: Optimal Application Scenarios


Perovskite Solar Cell Fabrication

For research groups and manufacturers developing carbon-based all-inorganic perovskite solar cells, (3-bromopropyl)trimethylammonium bromide is a proven interfacial modifier. Its use directly results in a champion power conversion efficiency of 11.26% and ensures 90% efficiency retention after 900 hours of aging in unencapsulated devices, addressing both performance and stability challenges [1].

Synthesis of Stimuli-Responsive Hybrid Materials

In materials science, this compound is the reagent of choice for synthesizing 0D organic-inorganic hybrid halides like [(CH3)3N(CH2)3Br]2PdBr4. Its specific bromine-containing spacer is critical for inducing distinct, quantifiable thermal phase transitions (at 363 K and 393 K) and ensuring material stability up to 520 K, enabling the design of advanced functional materials [1].

Broad-pH Protein Assay Development

For biochemists developing protease activity assays, this compound is essential for creating S-3-(trimethylated amino)propylated lysozyme. This modified protein substrate exhibits solubility across a wide pH range, a property unattainable with the unmodified protein, thereby enabling robust and versatile assay development for various proteases [1].

Controlled Alkylation in Organic Synthesis

As a quaternary ammonium alkylating agent, this bromo-compound is the practical choice over its chloro- and iodo-analogs. It provides the optimal balance of high reactivity (due to the bromine leaving group) and stability, making it more efficient than the chloro-derivative and more cost-effective and shelf-stable than the iodo-derivative for a wide array of nucleophilic substitution reactions [1].

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